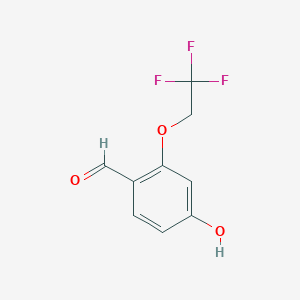

4-Hydroxy-2-(2,2,2-trifluoroethoxy)benzaldehyde

Description

4-Hydroxy-2-(2,2,2-trifluoroethoxy)benzaldehyde (CAS: N/A; molecular formula: C₉H₇F₃O₃) is a fluorinated aromatic aldehyde featuring a hydroxy group at the para position (C4) and a trifluoroethoxy group at the ortho position (C2). This substitution pattern confers unique electronic and steric properties, distinguishing it from simpler benzaldehyde derivatives. The trifluoroethoxy group (-OCH₂CF₃) is strongly electron-withdrawing, reducing electron density at the aromatic ring and enhancing the aldehyde's electrophilicity. Meanwhile, the hydroxy group contributes to hydrogen bonding and solubility in polar solvents.

The hydroxy group may be introduced via selective demethylation or hydroxylation of protected intermediates.

Properties

Molecular Formula |

C9H7F3O3 |

|---|---|

Molecular Weight |

220.14 g/mol |

IUPAC Name |

4-hydroxy-2-(2,2,2-trifluoroethoxy)benzaldehyde |

InChI |

InChI=1S/C9H7F3O3/c10-9(11,12)5-15-8-3-7(14)2-1-6(8)4-13/h1-4,14H,5H2 |

InChI Key |

XCMCSVMFSPLFHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)OCC(F)(F)F)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-(2,2,2-trifluoroethoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

4-Hydroxybenzaldehyde+2,2,2-Trifluoroethanol→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO) under acidic conditions:

This reaction proceeds via radical intermediates, with the trifluoroethoxy group stabilizing transition states through electron-withdrawing effects.

Nucleophilic Addition Reactions

The aldehyde carbonyl participates in nucleophilic attacks, forming hydrazones and imines. For example:

-

Hydrazone formation : Reaction with hydrazine hydrate in ethanol yields hydrazone derivatives :

These intermediates are critical for synthesizing thiazolidin-4-one derivatives (see Section 5 ) .

Condensation Reactions

The aldehyde group condenses with primary amines to form Schiff bases. For instance, reaction with aniline in ethanol under reflux produces imine derivatives :

Ammonium acetate is often used as a catalyst in such reactions .

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using sodium borohydride (NaBH) in ethanol :

This reaction proceeds quantitatively at room temperature.

Cyclization Reactions

The compound serves as a precursor for heterocyclic synthesis:

-

Thiazolidin-4-one formation : Hydrazones derived from the aldehyde react with thioglycolic acid in 1,4-dioxane under reflux to form thiazolidin-4-one derivatives :

These derivatives exhibit biological activity, including anticancer properties .

Table 1: Key Chemical Reactions and Conditions

Electrophilic Aromatic Substitution (EAS)

-

Nitration : Occurs at position 5 under mixed acid conditions (HNO/HSO).

Scientific Research Applications

4-Hydroxy-2-(2,2,2-trifluoroethoxy)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(2,2,2-trifluoroethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the trifluoroethoxy group can enhance its binding affinity and specificity towards certain targets, making it a valuable compound in drug design.

Comparison with Similar Compounds

Physicochemical Data Table

Key Research Findings

- Synthetic Utility : The trifluoroethoxy group in this compound facilitates Pd-catalyzed cross-couplings, enabling access to fluorinated heterocycles .

- Solubility vs. Bioavailability : The hydroxy group improves aqueous solubility, counterbalancing the lipophilic -OCH₂CF₃ group, which may enhance bioavailability in vivo .

Biological Activity

4-Hydroxy-2-(2,2,2-trifluoroethoxy)benzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antiplasmodial and anticancer properties, as well as its mechanism of action.

Chemical Structure and Properties

The compound is characterized by the presence of a hydroxyl group and a trifluoroethoxy substituent on the benzaldehyde moiety. Its chemical structure can be represented as follows:

Antiplasmodial Activity

Recent studies have highlighted the antiplasmodial activity of chalcones containing the 2,2,2-trifluoroethoxy group. Research indicates that compounds with this substitution at the ortho position on the phenyl ring exhibit significant inhibitory effects against Plasmodium falciparum, the causative agent of malaria.

Key Findings:

- Compounds Tested : Among 34 synthesized compounds, those with the 2,2,2-trifluoroethoxy group at the ortho position demonstrated enhanced antiplasmodial activity.

- IC50 Values : Compounds 3a and 3f exhibited IC50 values of 3.0 μg/mL and 2.2 μg/mL, respectively, indicating strong inhibitory effects on parasite growth when tested in vitro.

- Combination Therapy : These compounds showed improved efficacy when combined with artemisinin, suggesting potential for use in combination therapies against malaria .

Anticancer Activity

The anticancer properties of derivatives containing a similar trifluoroethoxy moiety have also been investigated. A study focused on thiazolidin-4-one derivatives linked to a phenyl group containing 2,2,2-trifluoroethoxy was conducted using human glioblastoma cell lines.

Research Highlights:

- Cell Lines Used : LN229 glioblastoma cells were employed to evaluate cytotoxic effects.

- Assessment Methods : The MTT assay and colony formation tests were utilized to determine cell viability and proliferation.

- Results : Several derivatives displayed significant cytotoxicity with effective apoptosis induction in glioblastoma cells. The most effective compounds were noted to inhibit cell growth effectively compared to controls .

The mechanisms through which this compound exerts its biological effects involve several pathways:

- Cell Membrane Disruption : In antibacterial studies, similar compounds have shown to disrupt bacterial cell membranes leading to increased permeability and eventual cell death.

- Inhibition of Key Enzymes : The inhibition of enzymes such as neutral sphingomyelinase has been noted in related compounds, impacting ceramide biosynthesis which is crucial in cancer progression and treatment .

- Synergistic Effects : The combination of this compound with existing treatments (e.g., artemisinin for malaria or tetracycline for MRSA) has shown enhanced efficacy, suggesting that it may lower the required doses of these drugs while maintaining therapeutic effectiveness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.